Platinum;tris(4-methylphenyl)phosphane
Description
Significance of Tertiary Phosphine (B1218219) Ligands in Transition Metal Organometallic Chemistry
Tertiary phosphines (PR₃) are ubiquitous and indispensable ligands in transition metal chemistry. Their importance stems from a unique combination of electronic and steric properties that can be systematically tuned by varying the nature of the organic substituents (R). These ligands act as strong σ-donors through the phosphorus lone pair and can also exhibit π-acceptor character by accepting electron density from the metal into their P-C σ* antibonding orbitals. This electronic flexibility allows for the fine-tuning of the electron density at the metal center, which in turn influences the reactivity and stability of the complex.
Furthermore, the steric bulk of tertiary phosphines, often quantified by the Tolman cone angle, plays a crucial role in determining the coordination number of the metal complex, influencing reaction rates, and controlling the selectivity of catalytic processes. The ability to independently modify both steric and electronic parameters makes tertiary phosphines powerful tools for catalyst design and the synthesis of novel organometallic structures.
Overview of Platinum Coordination Complexes
Platinum, a member of the group 10 transition metals, readily forms a wide array of coordination complexes, typically in the 0, +2, and +4 oxidation states. Platinum(II) complexes most commonly adopt a square planar geometry, while platinum(IV) complexes are typically octahedral. Platinum(0) complexes often exhibit tetrahedral or trigonal geometries.
The reactivity of these complexes is diverse. Platinum(0) complexes are known to undergo oxidative addition reactions, a fundamental step in many catalytic cycles. Platinum(II) complexes are susceptible to ligand substitution and can also undergo oxidative addition to form platinum(IV) species. Conversely, platinum(IV) complexes can undergo reductive elimination to regenerate a platinum(II) center. This rich reactivity profile makes platinum complexes highly effective catalysts for a variety of organic transformations.
Importance of Tris(4-methylphenyl)phosphane (p-Tol₃P) as a Ligand in Platinum Systems
Tris(4-methylphenyl)phosphane, also known as tri-p-tolylphosphine (B94635) (p-Tol₃P), is a tertiary phosphine ligand that offers a distinct set of properties compared to its more common analogue, triphenylphosphine (B44618) (PPh₃). The presence of the methyl group in the para position of the phenyl rings makes p-Tol₃P a slightly stronger electron donor than PPh₃. This increased electron-donating ability can enhance the stability of the metal-phosphorus bond and influence the electronic properties of the platinum center.
While the steric bulk of p-Tol₃P is similar to that of PPh₃, the subtle electronic differences can have a significant impact on the reactivity and catalytic activity of the resulting platinum complexes. The study of platinum complexes with p-Tol₃P allows for a deeper understanding of how nuanced electronic tuning of the ligand sphere can be used to control the behavior of the metal center.
Properties
CAS No. |
33937-28-9 |
|---|---|
Molecular Formula |
C63H63P3Pt |
Molecular Weight |
1108.2 g/mol |
IUPAC Name |
platinum;tris(4-methylphenyl)phosphane |
InChI |
InChI=1S/3C21H21P.Pt/c3*1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21;/h3*4-15H,1-3H3; |
InChI Key |
SSTRLPZZUUXBMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.[Pt] |
Origin of Product |
United States |
Synthetic Methodologies for Platinum Tris 4 Methylphenyl Phosphane Complexes
Direct Coordination Reactions
Direct coordination involves the reaction of the tris(4-methylphenyl)phosphane ligand with a suitable platinum-containing starting material. The choice of precursor, whether Platinum(II) or Platinum(0), significantly influences the reaction conditions and the final product.
Platinum(II) complexes are common starting materials for the synthesis of phosphine-containing compounds. Dihalo- and dialkyl-platinum(II) species, often stabilized with labile ligands like 1,5-cyclooctadiene (B75094) (COD), serve as excellent precursors.
A prevalent method for synthesizing platinum-phosphine complexes involves the reaction of a dihalo-platinum(II) precursor, such as dichlorobis(benzonitrile)platinum(II) or dichloro(1,5-cyclooctadiene)platinum(II), with the phosphine (B1218219) ligand. mdpi.com In a typical reaction, the labile ligands (benzonitrile or COD) are displaced by the incoming tris(4-methylphenyl)phosphane ligands. For instance, the reaction of cis-[PtCl₂(COD)] with two equivalents of a triarylphosphine ligand in a suitable solvent like acetone (B3395972) leads to the substitution of the COD ligand and the formation of a bis(phosphine) complex, such as trans-[PtCl₂(P(C₆H₄-4-Me)₃)₂]. This approach serves as a foundational step, where subsequent reduction or further substitution can lead to the desired tris(phosphine) species.
Table 1: Synthesis from Dihalo-Platinum(II) Precursor
| Precursor | Reagent | Product Type | Ref. |
|---|---|---|---|
| cis-[PtCl₂(COD)] | 2 equiv. Tris(4-methylphenyl)phosphane | trans-[PtCl₂(P(p-tolyl)₃)₂] | mdpi.com |
Dialkyl- or diaryl-platinum(II) complexes are also effective precursors for the synthesis of phosphine adducts. The reaction of complexes like [Pt(p-MeC₆H₄)₂(SMe₂)₂] with a phosphine ligand results in the displacement of the labile dimethyl sulfide (B99878) (SMe₂) ligands. rsc.org This method allows for the formation of diorganoplatinum(II) phosphine complexes. For example, reacting a dialkylplatinum(II) precursor stabilized by a labile ligand with tris(4-methylphenyl)phosphane would yield a complex where the phosphine has coordinated to the platinum center, displacing the original labile ligand. This route is particularly useful for creating complexes with a mix of alkyl/aryl and phosphine ligands. rsc.org
Table 2: Synthesis from Dialkyl-Platinum(II) Precursor
| Precursor | Reagent | Product Type | Ref. |
|---|---|---|---|
| [Pt(p-MeC₆H₄)₂(SMe₂)₂] | 1-2 equiv. Phosphine Ligand | [Pt(p-MeC₆H₄)₂(Phosphine)] | rsc.org |
The synthesis of tris(4-methylphenyl)phosphane platinum(0) often starts from a Platinum(II) salt, such as potassium tetrachloroplatinate(II) (K₂[PtCl₄]). wikipedia.orgresearchgate.net The process involves the reduction of the Pt(II) center to Pt(0) in the presence of an excess of the phosphine ligand. Typically, a reducing agent like alkaline ethanol (B145695) is used. wikipedia.org This one-pot reaction first generates a Pt(II)-phosphine intermediate, which is then reduced to form the tetrakis(phosphine)platinum(0) complex, Pt(P(p-tolyl)₃)₄. wikipedia.org
Crucially, these tetrakis(phosphine)platinum(0) complexes, which follow the 18-electron rule, readily dissociate in solution to yield the 16-electron tris(phosphine)platinum(0) species and a free phosphine ligand. wikipedia.org This equilibrium is a key pathway to obtaining the desired Platinum;tris(4-methylphenyl)phosphane complex. Some synthetic approaches can also directly target the unsaturated tris(phosphine) derivatives. researchgate.net
Reaction Scheme: K₂[PtCl₄] + excess P(p-tolyl)₃ + Reductant → Pt(P(p-tolyl)₃)₄ + Byproducts wikipedia.org Pt(P(p-tolyl)₃)₄ ⇌ Pt(P(p-tolyl)₃)₃ + P(p-tolyl)₃ wikipedia.org
Reactions with Platinum(II) Precursors
Ligand Exchange and Substitution Pathways
Ligand exchange provides an alternative route to platinum-tris(4-methylphenyl)phosphane complexes, starting from a pre-existing platinum complex that contains ligands susceptible to substitution.
The formation of this compound from a tetrakis-coordinated precursor is a prime example of labile ligand substitution. wikipedia.org In the complex Pt(P(p-tolyl)₃)₄, one of the four phosphine ligands is labile and can dissociate in solution, leading to the formation of the trigonal planar Pt(P(p-tolyl)₃)₃. wikipedia.org This substitution is driven by the establishment of an equilibrium in solution. Other labile ligands, such as 1,5-cyclooctadiene (COD), can also be readily displaced by phosphines in ligand substitution reactions to form more stable platinum-phosphine complexes. rsc.org This method is fundamental in organometallic chemistry for tailoring the coordination sphere of the metal center.
Table 3: Compound Names
| Compound Name | Abbreviation/Formula |
|---|---|
| This compound | Pt(P(p-tolyl)₃)₃ |
| Dichloro(1,5-cyclooctadiene)platinum(II) | [PtCl₂(COD)] |
| Dialkyl(1,5-cyclooctadiene)platinum(II) | [PtR₂(COD)] |
| Potassium tetrachloroplatinate(II) | K₂[PtCl₄] |
| Tetrakis(tris(4-methylphenyl)phosphane)platinum(0) | Pt(P(p-tolyl)₃)₄ |
| Tris(4-methylphenyl)phosphane | P(p-tolyl)₃ |
| Dichlorobis(benzonitrile)platinum(II) | [PtCl₂(PhCN)₂] |
| Bis(p-tolyl)bis(dimethylsulfide)platinum(II) | [Pt(p-MeC₆H₄)₂(SMe₂)₂] |
Anionic Ligand Exchange
Anionic ligand exchange is a fundamental process for modifying the coordination sphere of platinum complexes. While direct studies on anionic ligand exchange for Platinum-tris(4-methylphenyl)phosphane are not extensively detailed in the provided research, the principles can be inferred from related systems. For instance, in platinum(II) complexes containing tris(2-carboxyethyl)phosphine (B1197953) (TCEP), the ancillary chloride ligands can be substituted by the anionic carboxylate groups of the TCEP ligand itself when in aqueous solutions. This demonstrates an intramolecular anionic ligand exchange.
In studies of phosphine-ligated gold clusters, it was found that tri(p-tolyl)phosphine ligands are more strongly bonded to the gold core than triphenylphosphine (B44618) ligands, suggesting that the exchange dynamics are significantly influenced by the electronic and steric properties of the phosphine ligand. nih.gov This implies that in a potential ligand exchange reaction involving a this compound complex, the incoming anionic ligand would need to form a sufficiently strong bond to displace either the phosphine or another anion in the coordination sphere. The greater σ-donation and π-acceptance abilities of phosphines compared to many anionic ligands can make them less labile. mdpi.com
Oxidative Addition Reactions to Platinum(II) Centers
Oxidative addition is a key reaction for synthesizing platinum(IV) complexes from platinum(II) precursors. This process involves the cleavage of a substrate molecule and the addition of its fragments to the metal center, increasing the oxidation state and coordination number of the platinum atom.
Square planar platinum(II) complexes, which have a d8 electron configuration, readily undergo oxidative addition to form six-coordinate, octahedral platinum(IV) complexes with a d6 configuration. mdpi.comnih.gov This transformation is often achieved using a variety of oxidizing agents. For example, platinum(II) complexes can react with reagents like methyl iodide (MeI), benzyl (B1604629) bromide (PhCH₂Br), and iodine (I₂) to yield the corresponding platinum(IV) products. inorgchemres.org
Another common oxidant is hydrogen peroxide (H₂O₂), which typically yields trans-dihydroxido platinum(IV) complexes. mdpi.com The oxidation of platinum(II) complexes can also be accomplished with chlorine (Cl₂) or iodobenzene (B50100) dichloride (PhICl₂), expanding the range of accessible Pt(IV) halide complexes. nih.gov The starting Pt(II) complex, containing ligands such as tris(4-methylphenyl)phosphane, retains its original equatorial ligands, while the new ligands from the oxidizing agent typically occupy the axial positions in the resulting octahedral geometry. mdpi.com
Table 1: Examples of Oxidative Addition Reactions for Platinum(II) Complexes
| Starting Pt(II) Complex Type | Oxidizing Agent | Resulting Pt(IV) Complex Type | Reference |
| Binuclear Organoplatinum(II) | MeI | Binuclear Iodo-methyl-platinum(IV) | inorgchemres.org |
| Binuclear Organoplatinum(II) | PhCH₂Br | Binuclear Bromo-methyl-benzyl-platinum(IV) | inorgchemres.org |
| Binuclear Organoplatinum(II) | I₂ | Binuclear Diiodo-methyl-platinum(IV) | inorgchemres.org |
| Mononuclear Organoplatinum(II) | H₂O₂ | trans-dihydroxido-platinum(IV) | mdpi.com |
| Pt(NNC)Cl | Cl₂ or PhICl₂ | Pt(NNC)Cl₃ | nih.gov |
The addition of substrates to square-planar platinum(II) centers can proceed with a high degree of stereoselectivity. The initial geometric arrangement of the ligands in the Pt(II) complex influences the final stereochemistry of the Pt(IV) product.
Research on cycloneophylplatinum(II) complexes shows that the reaction with halogens occurs via a kinetically controlled trans oxidative addition. researchgate.net This means the two new halide ligands initially add to opposite faces of the square plane, occupying the axial positions. Over time, this trans product can equilibrate to form the thermodynamically more stable cis isomer. researchgate.net Similarly, the oxidation of Pt(II) complexes with hydrogen peroxide has been reported to exclusively produce trans-dihydroxide Pt(IV) complexes. mdpi.com This stereospecificity is a critical factor in the rational design and synthesis of platinum(IV) compounds with desired geometries and properties. The mechanism for H₂O₂ oxidation is suggested to be a single-step two-electron process or two very rapid one-electron steps that result in the trans configuration. mdpi.com
Photochemical Synthesis Routes
Photochemistry offers alternative pathways for the synthesis of specific isomers of platinum complexes that may be difficult to obtain through thermal methods. A key example is the photochemical isomerization of dihalogenobis(phosphine)platinum(II) complexes. The cis-isomers of these complexes can be converted to the corresponding trans-isomers upon irradiation with light. rsc.org This method is particularly valuable because the trans-isomers are often challenging to synthesize directly. The process is applicable to a range of platinum(II) complexes, providing a clean and efficient route to specific geometric isomers. rsc.org Another example in a related system involves the photochemical conversion of a meridional isomer of a tris-cyclometalated Pt(IV) complex to its facial isomer, highlighting the power of light to induce specific geometric rearrangements in platinum coordination compounds. nih.gov
Synthesis of Bimetallic Nanoclusters Incorporating Tris(4-methylphenyl)phosphane
Tris(4-methylphenyl)phosphane can serve as a stabilizing ligand in the synthesis of bimetallic nanoclusters containing platinum. The general approach for creating such nanoclusters often involves the simultaneous or sequential reduction of precursor salts of the constituent metals in the presence of a capping agent. mdpi.commdpi.com
For instance, a facile approach for synthesizing Cu-Pt bimetallic nanoclusters involves the reduction of a platinum precursor solution (e.g., derived from H₂PtCl₆) in the presence of pre-formed copper nanoparticles stabilized by a ligand. beilstein-journals.org While this specific example uses a thiol, phosphine ligands like tris(4-methylphenyl)phosphane are well-suited for this role due to their strong coordination to metal surfaces. Studies on phosphine-ligated gold clusters have demonstrated that tri(p-tolyl)phosphine binds more strongly to the metal core than triphenylphosphine, indicating its effectiveness as a robust stabilizing agent. nih.gov This strong interaction helps control the size, stability, and catalytic properties of the resulting nanoparticles. The synthesis of supported bimetallic nanoparticles, such as Pd-Pt on a silica (B1680970) substrate, can also be achieved through the decomposition and reduction of surface-adsorbed metal salts. lsu.edu
Coordination Geometry and Structural Elucidation of Platinum Tris 4 Methylphenyl Phosphane Complexes
Ligand Environment and Geometrical Arrangements
The coordination chemistry of platinum complexes featuring tris(4-methylphenyl)phosphane, also known as tris(p-tolyl)phosphine, is rich and primarily dictated by the d⁸ electron configuration of the Platinum(II) center, which strongly favors a square planar geometry. However, the ligand's specific steric and electronic profile allows for the discussion of other potential, albeit less common, coordination environments.
Square Planar Platinum(II) Complexes
The vast majority of Platinum(II) complexes with monodentate phosphine (B1218219) ligands like tris(4-methylphenyl)phosphane adopt a four-coordinate, square planar geometry. This arrangement minimizes ligand-ligand repulsion and is electronically favorable for a d⁸ metal ion. A typical example is the complex dichlorobis(tris(4-methylphenyl)phosphane)platinum(II), [PtCl₂(P(p-tolyl)₃)₂].
In the trans isomer, the identical ligands are positioned opposite each other, resulting in a centrosymmetric structure. A structurally characterized complex with a similar ligand, trans-Dichlorobis(tris{4-((dimethylamino)methyl)phenyl}phosphine)platinum(II), shows a Pt-P distance of 2.3208 Å and a Pt-Cl distance of 2.3038 Å. These values are very comparable to those in trans-[PtCl₂(PPh₃)₂], indicating that the para-substituent on the phenyl ring does not significantly alter the immediate coordination sphere. The geometry is typically a slightly distorted square plane.
| Parameter | cis-[PtCl₂(PPh₃)₂] | trans-[PtCl₂(PPh₃)₂] |
|---|---|---|
| Pt-P Bond Length (Å) | ~2.261 | ~2.316 |
| Pt-Cl Bond Length (Å) | ~2.346 | ~2.300 |
| P-Pt-P Bond Angle (°) | ~98 | 180 |
| Cl-Pt-Cl Bond Angle (°) | ~90 | 180 |
Trigonal Bipyramidal Platinum(II) Complexes
While square planar is the dominant geometry for Pt(II), five-coordinate complexes are known and can adopt either trigonal bipyramidal or square pyramidal geometries. These higher-coordination species are often transient intermediates in reaction mechanisms but can be stabilized and isolated with appropriately designed ligands.
For monodentate ligands like tris(4-methylphenyl)phosphane, the formation of a stable five-coordinate Pt(II) complex is uncommon. Stability is typically conferred by polydentate ligands that have a specific geometry and bite angle conducive to occupying multiple sites in a trigonal bipyramidal frame. For instance, five-coordinate platinum(II) complexes have been successfully synthesized and structurally characterized using tripodal phosphine ligands such as tris[2-(diphenylphosphino)ethyl]phosphine (B1580798) (PP₃). In the complex [PtCl(PP₃)]Cl, the platinum center adopts a distorted trigonal bipyramidal geometry. The central phosphorus atom of the tripodal ligand and the chloride ligand occupy the axial positions, while the three terminal phosphorus donors lie in the equatorial plane.
Such structures demonstrate that the Pt(II) ion can accommodate a five-coordinate environment, which is thought to increase the stability of the complex by achieving coordinative saturation. wikipedia.org However, without the geometric constraints of a chelating ligand, a complex like "[PtCl(P(p-tolyl)₃)₄]⁺" would likely be unstable and readily lose a ligand to revert to a four-coordinate square planar species.
Impact of Electronic Properties of Phosphine Ligands
The electronic nature of a phosphine ligand describes its ability to donate its lone pair of electrons to the metal (σ-donation) and accept electron density from the metal into its σ* orbitals (π-acceptance). The Tolman Electronic Parameter (TEP) is a quantitative measure of a ligand's net electron-donating ability, determined by the A₁ C-O stretching frequency (ν(CO)) in a [Ni(CO)₃L] complex. A lower ν(CO) value indicates a stronger net electron-donating ligand. wikipedia.orgchemrxiv.org
Tris(4-methylphenyl)phosphane is a stronger electron-donating ligand than triphenylphosphine (B44618). The methyl groups on the phenyl rings are weakly electron-donating by induction and hyperconjugation, which increases the electron density on the phosphorus atom. This enhanced basicity leads to stronger σ-donation to the platinum center.
The TEP for triphenylphosphine (PPh₃) is 2068.9 cm⁻¹, while that for the more strongly donating tris(p-methoxyphenyl)phosphine is 2066 cm⁻¹. wikipedia.org The TEP for tris(4-methylphenyl)phosphane is expected to fall between these values, being slightly lower than that of PPh₃. This increased electron donation enriches the platinum center, which in turn can strengthen π-backbonding to other ligands that are π-acceptors. This modulation of the metal center's electronic properties is crucial in catalysis, affecting reaction rates and selectivity.
| Phosphine Ligand (L) | Cone Angle (θ) in degrees | Electronic Parameter (TEP, ν(CO) in cm⁻¹) |
|---|---|---|
| P(t-Bu)₃ (Tri-tert-butylphosphine) | 182 | 2056.1 |
| P(p-C₆H₄OMe)₃ (Tris(p-methoxyphenyl)phosphine) | 145 | 2066.0 |
| P(p-tolyl)₃ (Tris(4-methylphenyl)phosphane) | ~145 | ~2067 (estimated) |
| PPh₃ (Triphenylphosphine) | 145 | 2068.9 |
| P(OPh)₃ (Triphenylphosphite) | 128 | 2085.3 |
Stereochemical Investigations
Cis-Trans Isomerism and Interconversion
For square planar complexes of the type [MA₂B₂], such as [Pt(P(p-tolyl)₃)₂Cl₂], two geometric isomers are possible: cis and trans. In the cis isomer, the two phosphine ligands (and the two chloride ligands) are adjacent to each other, with a theoretical L-M-L bond angle of 90°. In the trans isomer, they are positioned on opposite sides of the platinum center, with an L-M-L bond angle of 180°.
The synthesis of these complexes often yields a specific isomer depending on the reaction conditions and the nature of the starting materials. For example, the reaction of K₂[PtCl₄] with two equivalents of phosphine typically yields the cis isomer, cis-[PtCl₂(P(p-tolyl)₃)₂], as the kinetic product. The trans isomer can often be prepared from different precursors, such as Zeise's salt.
The relative stability of the isomers is a balance of steric and electronic factors. Sterically, the large phosphine ligands are better accommodated in the trans configuration, where they are furthest apart. Electronically, however, the strong trans effect of the phosphine ligand can make the cis isomer the thermodynamically more stable product. The trans effect describes the ability of a ligand to weaken the bond trans to itself. In the trans isomer, two strong trans effect phosphine ligands are opposite each other, leading to a degree of mutual bond weakening. In the cis isomer, each phosphine is trans to a chloride, a ligand with a weaker trans effect, leading to stronger Pt-P bonds.
Interconversion between the cis and trans isomers can often be achieved. Heating a solution of the trans isomer can lead to its conversion to the more thermodynamically stable cis form. Photoisomerization, where irradiation with light provides the energy to overcome the activation barrier for isomerization, is also a known process for this class of complexes. This isomerization proceeds through a proposed tetrahedral or five-coordinate intermediate. The ability to control the isomeric form is crucial, as the different geometries can lead to vastly different chemical reactivity and physical properties.
Conformational Analysis of the Tris(4-methylphenyl)phosphane Ligand in Complexes
In solution, triarylphosphines like tris(3-methylphenyl)phosphine and its chalcogenides exist as an equilibrium of different conformers. researchgate.netkpfu.ru These conformations are primarily defined by the arrangement of the aryl groups relative to the phosphorus atom and its lone pair or its bond to a metal. The primary arrangements are typically described as gauche- and cis-conformers. researchgate.netkpfu.ru This conformational equilibrium is influenced by steric and electronic factors, and the presence of a bulky platinum center would be expected to significantly influence the preferred conformation of the tris(4-methylphenyl)phosphane ligand to minimize steric hindrance.
Quantum chemical methods, such as Density Functional Theory (DFT), have been employed to study the spatial structure and conformational preferences of related triarylphosphines in solution. researchgate.netkpfu.ru These computational approaches allow for the determination of the relative energies of different conformers, providing insight into which structures are most likely to be present at equilibrium. For tris(3-methylphenyl)phosphine, DFT calculations at the B3PW91/6-31G(df,p) level of theory have been used to analyze its conformational landscape. researchgate.netkpfu.ru Similar theoretical studies would be necessary to definitively characterize the conformational preferences of the tris(4-methylphenyl)phosphane ligand within a platinum coordination sphere.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the characterization of platinum-tris(4-methylphenyl)phosphane complexes. Both ³¹P and ¹⁹⁵Pt are NMR-active nuclei, providing a wealth of structural and bonding information.
³¹P{¹H} NMR spectroscopy is particularly powerful for studying these complexes. The phosphorus nucleus is highly sensitive to its chemical environment, making it an excellent probe for ligand coordination, oxidation state changes, and reaction monitoring. uni-muenchen.de
The ³¹P chemical shift (δ³¹P) is a key parameter obtained from the NMR spectrum. The coordination of a phosphine ligand to a metal center, such as platinum, results in a significant change in the ³¹P chemical shift compared to the free ligand. This change, known as the coordination shift (Δδ = δcomplex - δligand), provides information about the nature of the metal-phosphorus bond. researchgate.net
The chemical shift is influenced by several factors, including:
The nature of the metal: Different metals will induce different coordination shifts.
The oxidation state of the metal: Changes in the oxidation state of platinum will be reflected in the ³¹P chemical shift.
The other ligands in the coordination sphere: The electronic properties of the other ligands attached to the platinum center affect the electron density at the phosphorus nucleus and thus its chemical shift.
For platinum(II) complexes, ³¹P NMR chemical shifts can vary widely depending on the specific ligands and stereochemistry. For example, in a mixed-ligand platinum(II) complex containing both a phosphonite and a triphenylphosphine ligand, the ³¹P signals appeared at 180.8 ppm and 24.8 ppm, respectively. researchgate.net Theoretical calculations, often using DFT, can be employed to predict ³¹P chemical shifts, which can then be compared with experimental data to confirm proposed structures. uni-muenchen.denih.gov The accuracy of these predictions depends on the level of theory and basis sets used. nih.gov
| Complex | Phosphine Ligand | δ³¹P (ppm) |
| cis-[PtCl₂(P(OMe)₃)₂] | P(OMe)₃ | ~100 |
| cis-[PtCl₂(PPh₃)₂] | PPh₃ | ~15 |
| [Pt(phosphonite)(PPh₃)] complex | PPh₃ | 24.8 |
| [Pt(phosphonite)(PPh₃)] complex | Phosphonite | 180.8 |
This table is for illustrative purposes and shows the diversity of chemical shifts.
One of the most informative features in the ³¹P NMR spectrum of a platinum-phosphine complex is the presence of satellite peaks arising from the coupling between the ³¹P nucleus and the ¹⁹⁵Pt nucleus (I = 1/2, natural abundance ≈ 33.8%). This one-bond coupling constant, denoted as ¹JPt-P, provides direct evidence of a Pt-P bond and offers significant insight into the nature of this bond. scispace.com
The magnitude of ¹JPt-P is influenced by several factors:
The s-character of the Pt-P bond: The Fermi contact term is the dominant mechanism for this coupling, and it is directly proportional to the amount of s-orbital character in the Pt-P bond. rsc.org
The trans influence of the ligand opposite to the phosphine: A ligand with a strong trans influence will weaken the Pt-P bond trans to it, leading to a decrease in the magnitude of ¹JPt-P. This effect has been extensively studied and is a cornerstone of platinum chemistry. rsc.org
The Pt-P bond length: There is often a correlation between the Pt-P bond length and the ¹JPt-P coupling constant, with shorter bonds generally leading to larger coupling constants within a series of similar complexes. scispace.com
The oxidation state of platinum: The coupling constant is sensitive to the oxidation state of the platinum center.
The values of ¹JPt-P can vary over a wide range, typically from around 1500 Hz to over 5000 Hz. rsc.org For example, in a series of cis-PtX₂(PR₃)₂ complexes, ¹JPt-P values were found to be in the range of 3450-5750 Hz. scispace.com In a platinum(II) complex with a phosphonite and a triphenylphosphine ligand, the ¹JPt-P values were significantly different for the two phosphorus environments, at 4875 Hz for the phosphonite and 3101 Hz for the phosphine, reflecting the different electronic properties of the ligands. researchgate.net Computational models have been developed to predict ¹JPt-P values, which can aid in the structural elucidation of new platinum complexes. mdpi.com
| Complex | ¹JPt-P (Hz) |
| cis-[PtX₂(PR₃)₂] series | 3450 - 5750 |
| [Pt(phosphonite)(PPh₃)] - Phosphonite | 4875 |
| [Pt(phosphonite)(PPh₃)] - PPh₃ | 3101 |
| Various Pt(0) Complexes | 1478 - 3890 |
This table demonstrates the wide range of observed ¹JPt-P values.
Phosphorus-31 NMR (31P{1H} NMR) for Characterization and Reaction Monitoring
X-ray Diffraction Analysis
While NMR provides structural data in solution, X-ray diffraction offers a precise and unambiguous determination of the molecular structure in the solid state.
The resulting structural data are fundamental for establishing structure-property relationships. Platinum(II) complexes with phosphine ligands typically exhibit a square-planar geometry, whereas platinum(IV) complexes adopt an octahedral coordination environment. acs.orgnih.gov SCXRD analysis reveals the specific arrangement of the tris(4-methylphenyl)phosphane ligands and any other coordinated groups around the platinum ion.
Detailed analysis of the geometric parameters obtained from SCXRD, such as bond lengths and angles, provides insight into the nature of the chemical bonding within the complex. The Pt-P bond distance is a key indicator of the strength of the interaction between the phosphine ligand and the platinum center.
In related platinum(IV) complexes, Pt-C bond distances are typically in the range of 2.03 to 2.09 Å. nih.govacs.org The bond angles around the platinum center define the coordination geometry. In octahedral Pt(IV) complexes, the angles between cis ligands are ideally 90°, while trans ligands are separated by 180°. However, steric constraints imposed by bulky ligands like tris(4-methylphenyl)phosphane can cause significant deviations from these ideal values. For example, the C-Pt-C "bite angle" in cyclometalated complexes is often constrained to around 80°. nih.govacs.org The analysis of Pt-N and Pt-C bond lengths can also provide information on the relative trans-influence of the coordinated ligands. nih.gov
Table 3: Selected Bond Distances and Angles from X-ray Diffraction of Related Pt(IV) Complexes
| Complex | Bond | Distance (Å) | Bond Angle | Angle (°) |
|---|---|---|---|---|
| Complex 2 nih.govacs.org | Pt–C1 | 2.046(2) | C1–Pt–C9 | 80.95(8) |
| Pt–C9 | 2.032(2) | C1–Pt–C14 | 173.90(8) | |
| Pt–C14 | 2.089(2) | |||
| Complex 4b nih.govacs.org | Pt–C1 | 2.037(3) | C1–Pt–C9 | 80.22(14) |
| Pt–C9 | 2.071(3) | C14–Pt–C22 | 79.79(14) | |
| Pt–C14 | 2.043(4) | N7–Pt–C31 | 79.69(13) | |
| Pt–C22 | 2.065(4) |
Vibrational Spectroscopy (IR, Raman)
Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of molecules. In the context of platinum-tris(4-methylphenyl)phosphane complexes, these techniques are particularly useful for identifying the characteristic vibrations of the phosphine ligand and the platinum-ligand bonds.
The spectra are typically dominated by the internal vibrational modes of the 4-methylphenyl groups. However, in the low-frequency region of the Raman spectrum (typically below 400 cm⁻¹), vibrations corresponding to the stretching and bending of the platinum-phosphorus (Pt-P) and other platinum-ligand bonds can be observed. These frequencies are sensitive to the oxidation state of the platinum, the coordination number, and the nature of the other ligands in the coordination sphere.
For instance, in studies of halogen-bridged mixed-valence platinum(II,IV) complexes, resonance Raman spectroscopy has been used to identify the symmetric stretching mode (ν₁) of the I–Pt(IV)–I chain at around 116.5 cm⁻¹. rsc.org This technique, where the excitation wavelength is tuned to an electronic transition, can selectively enhance the intensity of vibrations associated with a specific part of the molecule, aiding in their assignment. rsc.org
Electronic Absorption Spectroscopy (UV-Vis)
Electronic absorption spectroscopy is a vital tool for probing the electronic structure of platinum-tris(4-methylphenyl)phosphane complexes. The UV-Vis spectra of these complexes are characterized by absorptions arising from transitions involving the platinum d-orbitals and the molecular orbitals of the ligands. While specific spectral data for a discrete platinum;tris(4-methylphenyl)phosphane complex is not extensively detailed in the literature, analysis of closely related platinum(II) phosphine complexes, such as those involving triphenylphosphine, provides significant insight into the expected electronic transitions.
The spectra of square-planar platinum(II) phosphine complexes, for instance, are typically dominated by ligand-field (d-d) transitions and charge-transfer bands. The d-d transitions are often weak and can be observed at lower energies (longer wavelengths), while the more intense absorptions in the ultraviolet region are generally assigned to metal-to-ligand charge-transfer (MLCT) or ligand-to-metal charge-transfer (LMCT) transitions, as well as intraligand (π-π*) transitions.
In analogous cis-[PtCl2(PPh3)2] complexes, the electronic spectra are influenced by the nature of the other ligands present in the coordination sphere. For example, the substitution of a phosphine ligand with an isocyanide, as in cis-[PtCl2(PPh3)(CNCy)], leads to shifts in the absorption bands, reflecting the different σ-donor and π-acceptor properties of the ligands. mdpi.com
For a series of trans-[Pt(PEt3)2(Tx)(X)] complexes (where Tx = thioxanthon-2-yl and X = Cl, Br, I), a relatively weak low-energy band is attributed to the HOMO → LUMO transition. researchgate.net The energy of this band shows little dependence on the halide ligand, but a noticeable blue-shift is observed for the cyanide complex, which is attributed to the stabilization of the HOMO due to the π-accepting ability of the cyanide ligand. researchgate.net This indicates that while the fundamental electronic structure is determined by the platinum-phosphine framework, ancillary ligands can fine-tune the transition energies.
A summary of representative UV-Vis absorption data for analogous platinum(II)-phosphine complexes is presented in the interactive table below.
Interactive Data Table: UV-Vis Absorption Data for Analogous Platinum(II)-Phosphine Complexes
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment | Reference |
|---|---|---|---|---|---|
| trans-[Pt(PEt3)2(Tx)(Cl)] | CH2Cl2 | ~400 | - | HOMO → LUMO | researchgate.net |
| trans-[Pt(PEt3)2(Tx)(Br)] | CH2Cl2 | ~400 | - | HOMO → LUMO | researchgate.net |
| trans-[Pt(PEt3)2(Tx)(I)] | CH2Cl2 | ~400 | - | HOMO → LUMO | researchgate.net |
| trans-[Pt(PEt3)2(Tx)(CN)] | CH2Cl2 | <400 | - | HOMO → LUMO | researchgate.net |
Note: The data presented is for analogous compounds to infer the properties of this compound complexes.
Electrochemical Studies
Electrochemical methods, particularly cyclic voltammetry (CV), are instrumental in determining the redox properties of platinum-tris(4-methylphenyl)phosphane complexes. These studies provide information on the stability of different oxidation states of the platinum center and the influence of the ligand framework on the electronic properties of the complex.
The electrochemical behavior of platinum(II) phosphine complexes is typically characterized by a quasi-reversible or irreversible oxidation wave, corresponding to the Pt(II)/Pt(III) or Pt(II)/Pt(IV) redox couple. The potential at which this oxidation occurs is sensitive to the nature of the ligands coordinated to the platinum center.
For instance, in a series of trans-[Pt(PEt3)2(Tx)(X)] complexes, where X is a halide or cyanide, the first irreversible oxidation potentials are all found within a relatively narrow range of +0.94 to +1.09 V (vs. Fc/Fc+). researchgate.net This suggests that the ancillary halide or pseudohalide ligand has a relatively small effect on the energy of the highest occupied molecular orbital (HOMO), which is primarily associated with the platinum center.
In other systems, such as cis-[PtBr2(PPh2thqH)2] (where PPh2thqH2 is a hydroquinone-functionalized phosphine), electrochemical studies reveal more complex behavior. The cyclic voltammogram of cis-[PtBr2(PPh2tq)2] (the quinone form) in the presence of acid shows a four-electron cathodic process, attributed to the reduction of the quinone moieties and potentially the platinum center. rsc.org This highlights how redox-active ligands can participate in the electrochemical processes of the complex.
The table below summarizes key electrochemical data from cyclic voltammetry studies of related platinum(II)-phosphine complexes, which can be used to anticipate the behavior of this compound complexes.
Interactive Data Table: Electrochemical Data for Analogous Platinum(II)-Phosphine Complexes
| Compound | Solvent/Electrolyte | Epa (V) vs. Fc/Fc⁺ | Process | Reference |
|---|---|---|---|---|
| trans-[Pt(PEt3)2(Tx)(Cl)] | CH2Cl2 / Bu4NPF6 | +1.09 | Irreversible Oxidation | researchgate.net |
| trans-[Pt(PEt3)2(Tx)(Br)] | CH2Cl2 / Bu4NPF6 | +1.03 | Irreversible Oxidation | researchgate.net |
| trans-[Pt(PEt3)2(Tx)(I)] | CH2Cl2 / Bu4NPF6 | +0.94 | Irreversible Oxidation | researchgate.net |
| trans-[Pt(PEt3)2(Tx)(CN)] | CH2Cl2 / Bu4NPF6 | +1.08 | Irreversible Oxidation | researchgate.net |
Note: The data presented is for analogous compounds to infer the properties of this compound complexes. Epa refers to the anodic peak potential.
Reactivity of Phosphanylphosphinidene Ligands within Platinum Complexes
Platinum complexes stabilized by tris(4-methylphenyl)phosphane can support highly reactive ligands, such as the phosphanylphosphinidene ligand [tBu₂P-P]²⁻. The complex [(pTol₃P)₂Pt(η²-P=PtBu₂)] serves as a key example, where the P=P unit is side-on coordinated to the platinum center. The reactivity of this complex is characterized by transformations at the phosphanylphosphinidene phosphorus atoms. mostwiedzy.pl
Methylation with methyl iodide (MeI) occurs at the external phosphorus atom of the phosphinidene (B88843) ligand, yielding a cationic complex with a side-on coordinated [tBu₂P-P-Me] moiety. This demonstrates the nucleophilic character of the phosphinidene ligand, which readily attacks electrophiles. mostwiedzy.pl
The reactions with dihaloalkanes reveal more complex pathways that are dependent on the nature of the halogen and the spectator ligands. These reactions can lead to functionalization of the phosphinidene ligand or even cleavage of the P-P bond. mostwiedzy.pl
Reactions with External Reagents
The reactivity of platinum-tris(4-methylphenyl)phosphane complexes extends to a variety of external reagents, particularly electrophiles like dihaloalkanes and alkyl halides.
The reactivity of the phosphanylphosphinidene complex [(pTol₃P)₂Pt(η²-P=PtBu₂)] (Complex 2 ) toward dihaloalkanes has been systematically investigated. mostwiedzy.pl
Reaction with Methyl Iodide (MeI): As mentioned previously, the reaction with MeI leads to the methylation of the phosphanylphosphinidene ligand, forming a cationic complex with a tBu₂P-P-Me group. mostwiedzy.pl
Reaction with 1,2-Diiodoethane (I(CH₂)₂I): This reaction results in the formation of a new platinum complex featuring a tBu₂P-P-I ligand, along with the release of ethylene. This suggests a redox process where the dihaloalkane acts as an oxidant and halogenating agent for the phosphinidene ligand. mostwiedzy.pl
Reaction with 1,2-Dibromoethane (B42909) (Br(CH₂)₂Br): The reaction with 1,2-dibromoethane follows a different course. It yields products with complex NMR spectra, suggesting the formation of a dimeric platinum complex where a tetraphosphorus (B14172348) tBu₂PPPPtBu₂ ligand bridges two Pt(pTol₃P)Br fragments. This outcome indicates a significant rearrangement and coupling of the original phosphanylphosphinidene units. mostwiedzy.pl
These reactions highlight the rich and varied chemistry of the phosphanylphosphinidene ligand, where the tris(4-methylphenyl)phosphane ligands stabilize the platinum center and modulate its reactivity.
| Reagent | Major Product(s) | Key Observation |
|---|---|---|
| Methyl Iodide (MeI) | Cationic complex with [tBu₂P-P-Me] ligand | Methylation of the phosphinidene ligand |
| 1,2-Diiodoethane (I(CH₂)₂I) | Complex with [tBu₂P-P-I] ligand; Ethylene | Iodination of the phosphinidene ligand |
| 1,2-Dibromoethane (Br(CH₂)₂Br) | Dimeric complex with bridging [tBu₂PPPPtBu₂] ligand | P-P bond formation and ligand coupling |
Reactions with Electrophiles (e.g., SiMe3Cl)
The Platinum(0) center in complexes like this compound is electron-rich and nucleophilic, making it susceptible to attack by electrophiles. This reactivity typically proceeds via an oxidative addition mechanism, where the platinum center is oxidized from Pt(0) to Pt(II), and the electrophile is cleaved, with its constituent parts adding to the metal center.
The general mechanism for the oxidative addition of an electrophile, such as Chlorotrimethylsilane (SiMe3Cl), to a Pt(0) phosphine complex involves the following steps:
Coordination: The electrophile initially coordinates to the platinum center.
Oxidative Cleavage: The bond within the electrophile (e.g., the Si-Cl bond) is cleaved, and the platinum center is formally oxidized to Pt(II).
Ligand Addition: The two fragments of the electrophile (e.g., -SiMe3 and -Cl) are added as new ligands to the platinum, resulting in a six-coordinate Pt(II) complex. The stereochemistry of the addition (cis or trans) can depend on the specific electrophile and reaction conditions.
While a direct study of the reaction between this compound and SiMe3Cl is not extensively documented, related systems demonstrate this reactivity. For instance, platinum complexes containing the tri(p-tolyl)phosphine ligand have been shown to react with SiMe3Cl. In one study, a deprotonated platinum polyynyl complex, trans-(C6F5)(p-tol3P)2Pt(C≡C)nLi, was quenched with SiMe3Cl to yield the silylated product trans-(C6F5)(p-tol3P)2Pt(C≡C)nSiMe3. acs.org This confirms the compatibility of the Pt-P(p-tolyl)3 moiety with the SiMe3Cl electrophile and the formation of a Pt-Si bond.
Based on the general principles of oxidative addition to Pt(0) complexes, the reaction with SiMe3Cl would be expected to proceed as follows:
Pt(P(p-tolyl)3)3 + SiMe3Cl → [Pt(Cl)(SiMe3)(P(p-tolyl)3)2] + P(p-tolyl)3
This reaction would likely result in a square planar Pt(II) complex, with the dissociation of one phosphine ligand.
Table 1: Expected Products from Reactions with Electrophiles
| Platinum Complex | Electrophile | Expected Product | Oxidation State Change |
| This compound | SiMe3Cl | [Pt(Cl)(SiMe3)(P(p-tolyl)3)2] | Pt(0) → Pt(II) |
| This compound | CH3I | [Pt(I)(CH3)(P(p-tolyl)3)2] | Pt(0) → Pt(II) |
| This compound | H2 | [Pt(H)2(P(p-tolyl)3)2] | Pt(0) → Pt(II) |
This table is illustrative and based on the known reactivity of analogous Pt(0) phosphine complexes.
Reactions with Lewis Acids
The Pt(0) center of this compound possesses a filled d-orbital, making it a potential Lewis base capable of donating electron density to a suitable Lewis acid. iupac.org This interaction can lead to the formation of a Lewis acid-base adduct, where a dative bond is formed between the platinum and the Lewis acid.
The strength of this interaction depends on several factors:
The nature of the Lewis acid: Stronger Lewis acids will form more stable adducts.
Steric hindrance: The bulky tris(4-methylphenyl)phosphane ligands can sterically hinder the approach of the Lewis acid to the platinum center. This is a key concept in the development of "frustrated Lewis pairs" (FLPs), where steric bulk prevents the formation of a classical adduct between a Lewis base (the phosphine) and a Lewis acid (e.g., a borane), leading to unique reactivity. rsc.orgscholaris.ca
The solvent: The polarity of the solvent can influence the stability of the resulting adduct.
A hypothetical reaction with a generic Lewis acid (LA) can be depicted as:
Pt(P(p-tolyl)3)3 + LA ⇌ [Pt(LA)(P(p-tolyl)3)3]
In this adduct, the electronic properties of the platinum center are modified, which could influence its subsequent reactivity. For instance, the increased electrophilicity of the platinum center might facilitate different types of catalytic transformations.
Photochemical Reactivity
The photochemical behavior of transition metal complexes is a vast and complex field, governed by the nature of their excited states. For this compound, photoexcitation can potentially lead to several distinct decay pathways, including electron transfer and energy transfer processes.
Photoinduced Electron Transfer (PET) Processes
Photoinduced electron transfer (PET) involves the transfer of an electron from a photoexcited donor to an acceptor. In the context of a platinum complex, it can act as either the donor or the acceptor, depending on the other species present in the system.
As a Donor: Upon photoexcitation, an electron from a high-energy orbital of the platinum complex could be transferred to a suitable electron acceptor.
As an Acceptor: If a suitable electron donor is present, the photoexcited platinum complex could accept an electron into a lower-energy, partially vacant orbital.
The feasibility of PET is governed by the thermodynamics of the process, which can be estimated using the Rehm-Weller equation. Successful PET requires a negative Gibbs free energy change (ΔG°). Studies on multi-component systems (dyads and triads) containing platinum complexes have shown that PET can occur rapidly, often on the picosecond timescale, upon excitation of a chromophoric part of the molecule. nih.gov
Photoinduced Energy Transfer (PEnT) Processes
Photoinduced energy transfer (PEnT), or photosensitization, involves the transfer of excitation energy from a photoexcited donor (the sensitizer) to an acceptor molecule. This process can occur through two primary mechanisms:
Förster Resonance Energy Transfer (FRET): A through-space, non-radiative transfer mechanism that depends on the spectral overlap between the emission of the donor and the absorption of the acceptor.
Dexter Energy Transfer: A short-range mechanism requiring orbital overlap between the donor and acceptor, essentially involving the exchange of two electrons.
For this compound to participate in PEnT, its excited state energy must be higher than that of the acceptor molecule. Platinum complexes, in general, are known to possess excited states that can be harnessed for energy transfer processes.
Visible Light-Induced Homolysis (VLIH)
Visible Light-Induced Homolysis involves the cleavage of a chemical bond where each fragment retains one of the originally bonded electrons, forming two radicals. In a complex like this compound, the most likely bond to undergo homolysis upon photoexcitation would be the Platinum-Phosphorus (Pt-P) bond.
Pt(P(p-tolyl)3)3 --(hν)--> [Pt(P(p-tolyl)3)2]* + •P(p-tolyl)3
This process would generate a coordinatively unsaturated platinum species and a phosphinyl radical. Such reactive intermediates could then engage in a variety of subsequent chemical reactions. The energy of the incoming photon must be sufficient to overcome the Pt-P bond dissociation energy. While this process is known for some organometallic complexes, specific studies on VLIH for this compound are lacking.
Excited State Electron Transfer (ES-ET)
Excited State Electron Transfer is a broad term that encompasses electron transfer events originating from an electronically excited state. This includes PET but can also refer to intramolecular charge transfer events. Upon absorption of a photon, the platinum complex is promoted to an excited state, such as a metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) state.
MLCT State: An electron is promoted from a metal-centered d-orbital to a ligand-based π* orbital. In this state, the metal is formally oxidized, and the ligand is reduced.
LMCT State: An electron is promoted from a ligand-based orbital to a metal-centered d-orbital. Here, the metal is formally reduced, and the ligand is oxidized.
The nature of the excited state dictates the subsequent reactivity. For example, an MLCT excited state makes the complex a stronger oxidizing agent and a stronger reducing agent than its ground state. The decay from these excited states can occur through various pathways, including radiative (phosphorescence, fluorescence) and non-radiative processes, which may involve electron transfer to or from other molecules in the solution. iupac.org
Table 2: Summary of Potential Photochemical Processes
| Process | Description | Requirement | Potential Outcome |
| PET | Electron transfer to/from an external molecule after photoexcitation. | Presence of a suitable electron donor/acceptor; Favorable thermodynamics (ΔG° < 0). | Formation of radical ions. |
| PEnT | Transfer of excitation energy to an external molecule. | Acceptor with a lower energy excited state; Spectral overlap (Förster) or orbital overlap (Dexter). | Sensitization of the acceptor molecule. |
| VLIH | Light-induced cleavage of a bond into two radical fragments. | Photon energy > Bond dissociation energy. | Generation of radical intermediates (e.g., •P(p-tolyl)3). |
| ES-ET | Electron transfer originating from an excited state (e.g., MLCT). | Formation of a charge-transfer excited state upon photoexcitation. | Enhanced redox reactivity of the complex. |
This table outlines the theoretical possibilities for the photochemical reactivity of the title compound.
Conclusion
The study of "Platinum;tris(4-methylphenyl)phosphane" complexes reveals the significant impact that subtle ligand modifications can have on the properties and reactivity of transition metal centers. The increased electron-donating ability of tris(4-methylphenyl)phosphane, compared to triphenylphosphine (B44618), provides a valuable tool for tuning the electronic environment of platinum. This, in turn, influences the synthesis, structure, and catalytic behavior of the resulting complexes. While sharing many similarities with other platinum-phosphine systems, the unique electronic signature of the p-Tol₃P ligand makes its platinum complexes a distinct and important area of investigation within organometallic chemistry, with ongoing potential for the development of new and improved catalysts.
Theoretical and Computational Chemistry Studies of Platinum Tris 4 Methylphenyl Phosphane Systems
Synergistic Application of Computational and Experimental Data
The comprehensive understanding of Platinum-Tris(4-methylphenyl)phosphane systems is significantly enhanced by the synergistic application of computational and experimental techniques. This integrated approach allows for a deeper insight into molecular structure, spectroscopic properties, and reactivity than either method could provide alone. Density Functional Theory (DFT) has emerged as a powerful computational tool that complements experimental data from techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR), and vibrational (Infrared and Raman) spectroscopy. uoc.grnih.govnih.gov By correlating theoretical calculations with experimental measurements, researchers can validate computational models, accurately interpret complex experimental data, and predict the properties of novel or transient species.
One of the primary applications of this synergy is in the detailed analysis of molecular geometry. While X-ray crystallography provides highly accurate solid-state structures of platinum-phosphine complexes, computational methods like DFT can model these structures in the gas phase or in solution. rsc.orgmdpi.com The close agreement often observed between calculated geometries and experimental X-ray data validates the chosen theoretical model. uoc.gr This validated model can then be used to predict the structures of related complexes or transient intermediates that are difficult to crystallize. Key parameters such as bond lengths and angles from experimental structures of analogous compounds serve as crucial benchmarks for theoretical results.
For instance, the experimental Pt-P bond length in a similar square planar Pt(II) phosphine (B1218219) complex, trans-di-iodobis(tri-o-tolylphosphine)platinum(II), was determined to be 2.348 Å. rsc.org DFT calculations on such systems can reproduce these values with high fidelity, typically within a few hundredths of an angstrom, confirming the accuracy of the computational approach.
Table 1: Comparison of Experimental and Theoretical Structural Parameters for a Representative Platinum-Phosphine Complex
| Parameter | Experimental Value (Å) (X-ray Crystallography) | Typical Calculated Value (Å) (DFT) |
|---|---|---|
| Pt—P Bond Length | 2.348 rsc.org | 2.355 |
Note: Experimental data is for trans-[PtI₂(P(o-tolyl)₃)₂] rsc.org; theoretical values are representative for such a system.
Another powerful area of synergy lies in the interpretation of NMR spectra. The NMR spectra of platinum complexes, particularly ¹⁹⁵Pt and ³¹P NMR, can be complex but provide invaluable information about the electronic environment of the metal and its ligands. huji.ac.il DFT calculations have proven to be highly effective in predicting NMR chemical shifts. researchgate.netnih.gov There is often a strong linear correlation between the experimentally observed chemical shifts and the calculated values, which aids in the definitive assignment of resonances in complex spectra. researchgate.net Furthermore, computational models can help rationalize observed trends in chemical shifts by correlating them with changes in electronic structure, such as the natural atomic charge on the platinum center. researchgate.net This combined approach is indispensable for characterizing species in solution and for studying dynamic processes.
Vibrational spectroscopy also benefits immensely from this integrated strategy. The infrared (IR) and Raman spectra of a molecule as complex as Platinum;tris(4-methylphenyl)phosphane contain numerous vibrational bands that can be challenging to assign empirically. Computational chemistry provides a robust solution by calculating the harmonic vibrational frequencies and their corresponding intensities. biointerfaceresearch.comnih.gov While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations, a uniform scaling factor can be applied to achieve excellent agreement with experimental data. nih.govnih.gov More importantly, the calculations provide a detailed description of the atomic motions for each vibrational mode, known as the Potential Energy Distribution (PED), allowing for unambiguous band assignments. nih.gov
Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (FT-IR/Raman) | Assignment (Based on PED) |
|---|---|---|---|
| ν₁ | 3055 | 3054 | C-H stretch (aromatic) |
| ν₂ | 1595 | 1598 | C=C stretch (aromatic) |
| ν₃ | 520 | 525 | Pt-P symmetric stretch |
Note: The data presented are representative values for platinum-arylphosphine complexes, illustrating the typical level of agreement between scaled DFT calculations and experimental spectra. researchgate.netresearchgate.net
Emerging Research Areas and Future Perspectives
Development of Novel Platinum-Tris(4-methylphenyl)phosphane Architectures
The development of advanced materials for catalysis has moved beyond simple mononuclear complexes towards sophisticated, multi-metallic, and nanostructured architectures. A significant area of emerging research is the incorporation of platinum and tris(4-methylphenyl)phosphine into precisely defined bimetallic nanoclusters.
Exploration of Undiscovered Reactivity Pathways and Transformations
With the development of novel architectures come new opportunities to explore unique reactivity. The Pt-Ag nanoclusters stabilized by tris(4-methylphenyl)phosphine have been investigated as cocatalysts in photocatalytic reactions, a significant departure from the typical cross-coupling reactions catalyzed by platinum-phosphine complexes.
A key transformation being explored is photocatalytic hydrogen evolution from water. researchgate.net In this pathway, the nanocluster acts as a co-catalyst with a semiconductor like titanium dioxide (TiO2). Under light irradiation, electron-hole pairs are generated in the semiconductor. The platinum atom within the nanocluster is believed to act as an electron sink, facilitating the transfer of electrons and their subsequent use in the reduction of protons to produce hydrogen gas. This process leverages the unique electronic structure of the bimetallic core, which is modulated by the phosphine (B1218219) ligands. The mechanistic relationship between the defect structure within the nanocluster kernel and its enhanced catalytic activity is a primary focus of this research, suggesting that structural imperfections can be strategically engineered to promote desired reactivity. researchgate.net
Rational Design of Highly Efficient and Selective Catalytic Systems
The rational design of catalysts hinges on understanding the relationship between a catalyst's structure and its performance. The electronic properties of the tris(4-methylphenyl)phosphine ligand are central to the design of new platinum-based catalytic systems. The para-methyl groups on the phenyl rings are electron-donating, which increases the basicity and electron-donating ability of the phosphorus atom compared to unsubstituted triphenylphosphine (B44618). This enhanced basicity can influence the stability and reactivity of the metal center.
This principle has been demonstrated in related palladium-catalyzed reactions, which serve as a valuable model for platinum systems. In the telomerization of 1,3-butadiene (B125203) with methanol, for instance, palladium complexes with tris(4-methylphenyl)phosphine showed high turnover numbers, correlating with the increased basicity of the ligand. mdpi.com The hypothesis is that a more basic phosphine ligand can lead to a more active catalyst, although it may also be more susceptible to oxidation. mdpi.com
Below is an interactive data table illustrating how ligand choice affects catalytic performance in the telomerization of 1,3-butadiene with methanol, catalyzed by analogous palladium complexes.
| Catalyst Precursor | Ligand | Conversion (%) | TON (Turnover Number) | Selectivity (%) |
| [Pd(η⁵-C₅H₅)(P(C₆H₅)₃)₂]BF₄ | Triphenylphosphine | 99 | 4950 | >98 |
| [Pd(η⁵-C₅H₅)(P(p-MeC₆H₄)₃)₂]BF₄ | Tris(4-methylphenyl)phosphine | 99 | 4950 | >98 |
| [Pd(η⁵-C₅H₅)(P(p-MeOC₆H₄)₃)₂]BF₄ | Tris(4-methoxyphenyl)phosphine | 81 | 4050 | >98 |
Data derived from studies on palladium complexes, illustrating the principle of ligand electronic effects. mdpi.com
Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding
To fully understand and optimize these complex catalytic systems, researchers rely on a combination of advanced spectroscopic and computational methods.
Spectroscopic Techniques: For characterizing complexes containing the tris(4-methylphenyl)phosphine ligand, multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. Techniques such as ¹H, ¹³C{¹H}, and particularly ³¹P{¹H}-NMR are used to confirm the structure and coordination environment of the metal center. researchgate.net In related palladium complexes, ³¹P{¹H}-NMR provides direct information about the phosphorus atoms coordinated to the metal, offering insights into the complex's geometry and purity. researchgate.net
Computational Techniques: Density Functional Theory (DFT) has become a powerful tool for elucidating the electronic structures and reaction mechanisms of these systems at a molecular level. researchgate.net In the study of the Pt1Agx nanoclusters, DFT calculations were used to investigate the positive effect of the kernel's structural defects on photocatalytic activity. researchgate.net These computational models help to clarify the relationship between the geometric structure, the electronic state, and the ultimate catalytic performance, providing a theoretical foundation for the rational design of even more effective catalysts in the future.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
